1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride solution is a chemical compound with the molecular formula C35H47F3N6. It is an ionic liquid, which means it is a salt in the liquid state at room temperature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride involves the reaction of imidazole derivatives with benzyl halides under specific conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of imidazolium salts with different substituents .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as ionic liquids and polymers
Wirkmechanismus
The mechanism of action of 1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride involves its interaction with specific molecular targets and pathways. The compound can disrupt cell membranes, leading to cell death in microbial organisms. In cancer cells, it may interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness
1,3-Bis[6-(3-benzyl-1-imidazolio)-hexyl]imidazolium trifluoride is unique due to its specific structure, which imparts distinct physicochemical properties. Its benzyl groups and trifluoride anion contribute to its high stability and reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced antimicrobial activity and potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
1245190-26-4 |
---|---|
Molekularformel |
C35H47F3N6 |
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
1,3-bis[6-(3-benzylimidazol-3-ium-1-yl)hexyl]imidazol-1-ium;trifluoride |
InChI |
InChI=1S/C35H47N6.3FH/c1(3-13-21-38-25-27-40(32-38)29-34-15-7-5-8-16-34)11-19-36-23-24-37(31-36)20-12-2-4-14-22-39-26-28-41(33-39)30-35-17-9-6-10-18-35;;;/h5-10,15-18,23-28,31-33H,1-4,11-14,19-22,29-30H2;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
LNXWGVWPLFIIRO-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CN(C=C2)CCCCCCN3C=C[N+](=C3)CCCCCCN4C=C[N+](=C4)CC5=CC=CC=C5.[F-].[F-].[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.